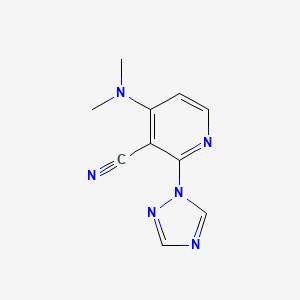![molecular formula C11H11NO4 B2572673 [(2-氧代-1,2,3,4-四氢喹啉-7-基)氧基]乙酸 CAS No. 58898-57-0](/img/structure/B2572673.png)
[(2-氧代-1,2,3,4-四氢喹啉-7-基)氧基]乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetic acid” is a quinoline alkaloid. It is also known as 4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid . It has a molecular weight of 249.27 .
Molecular Structure Analysis
The IUPAC name for this compound is 4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid . The InChI code is 1S/C13H15NO4/c15-12-6-4-9-3-5-10(8-11(9)14-12)18-7-1-2-13(16)17/h3,5,8H,1-2,4,6-7H2,(H,14,15)(H,16,17) .
Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 207-209°C . The storage temperature is room temperature .
作用机制
[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetic acid works by inhibiting the activity of certain enzymes and proteins in the body. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. By inhibiting HDACs, [(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetic acid can potentially affect the expression of genes involved in various diseases, including cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetic acid has been shown to have various biochemical and physiological effects in the body. In vitro studies have demonstrated that [(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetic acid can induce cell death in cancer cells and reduce inflammation in immune cells. In vivo studies have shown that [(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetic acid can improve cognitive function in animal models of neurodegenerative disorders.
实验室实验的优点和局限性
[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetic acid has several advantages for use in lab experiments, including its synthetic accessibility, stability, and specificity for HDAC inhibition. However, there are also limitations to its use, including its potential toxicity and lack of selectivity for specific HDAC isoforms.
未来方向
There are several potential future directions for research on [(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetic acid. One area of interest is the development of more selective HDAC inhibitors based on the structure of [(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetic acid. Another area of interest is the investigation of [(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetic acid's potential as a drug delivery system for targeted drug delivery. Additionally, further studies are needed to fully understand the biochemical and physiological effects of [(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetic acid in the body.
合成方法
[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetic acid can be synthesized through a multi-step process, starting with the reaction of 2-nitrobenzaldehyde and ethyl acetoacetate to form 2-nitrochalcone. The nitro group is then reduced to an amino group using hydrogenation, followed by cyclization with acetic anhydride to form the quinoline ring. The final step involves the addition of a carboxylic acid group to the quinoline ring using a Grignard reagent.
科学研究应用
2-氧代-1,2,3,4-四氢嘧啶的合成
该化合物在合成2-氧代-1,2,3,4-四氢嘧啶中起着至关重要的作用 . 该过程涉及使用甲基芳烃作为醛的替代物,原位生成脲,以及使用环保的乳酸作为绿色催化剂,在无溶剂条件下通过Biginelli反应合成所需产物 .
生物医学和制药行业
富含氮的杂环化合物,包括2-氧代-1,2,3,4-四氢嘧啶,已在大多数生物医学和制药行业中引起相当大的关注 . 它们是各种天然、合成和半合成化学构建块中的关键部分 .
治疗和药理活性
2-氧代-1,2,3,4-四氢嘧啶具有多种治疗和药理活性,包括抗菌、抗病毒、抗癌和抗炎作用 . 它们还包括用于前列腺增生治疗的肾上腺素能受体拮抗剂 .
降压药
含有2-氧代-1,2,3,4-四氢嘧啶的化合物,如®SQ32926,被用作降压药 .
HIV 药物
齐多夫定,一种 HIV 药物,在其化学结构中包含四氢嘧啶部分 .
β-葡萄糖醛酸酶活性的抑制
该化合物用于合成 2-氧代-1,2,3,4-四氢嘧啶文库,以评估其 β-葡萄糖醛酸酶抑制活性及其酶抑制方式 .
吸附分析
安全和危害
属性
IUPAC Name |
2-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-10-4-2-7-1-3-8(5-9(7)12-10)16-6-11(14)15/h1,3,5H,2,4,6H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGNYKQEJXPJLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2572590.png)
![2-Cyclopropyl-4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2572591.png)
![2-chloro-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B2572597.png)
![Methyl 1-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}-1,2,3,4-tetrahydroquinoline-5-carboxylate](/img/structure/B2572599.png)


![3-isobutyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2572603.png)
![3-Chloro-2-{[5-({[(4-chloroanilino)carbonyl]oxy}ethanimidoyl)-2-thienyl]methyl}-5-(trifluoromethyl)pyridine](/img/structure/B2572604.png)
![2-([1,1'-biphenyl]-4-yl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2572605.png)

![3-((4-fluorophenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2572608.png)
![5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2572609.png)
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2572611.png)
![4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2572612.png)
